molecular formula C8H16NO+ B3281271 N-ethyl-N-methyl-4-oxo-piperidinium CAS No. 732200-85-0

N-ethyl-N-methyl-4-oxo-piperidinium

Cat. No.: B3281271
CAS No.: 732200-85-0
M. Wt: 142.22 g/mol
InChI Key: UATQXQCSMWRPEZ-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-4-oxo-piperidinium is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by its stability and solubility in water and organic solvents .

Preparation Methods

The synthesis of N-ethyl-N-methyl-4-oxo-piperidinium can be achieved through various methods. One common approach involves the reaction of 1-ethyl-1-methyl-4-oxopiperidine with hydrogen iodide to form the iodide salt . This reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods often involve optimizing reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis efficiently .

Chemical Reactions Analysis

N-ethyl-N-methyl-4-oxo-piperidinium undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce N-ethyl-N-methyl-4-hydroxy-piperidinium .

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-4-oxo-piperidinium involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound may also act as a ligand, binding to receptors or enzymes and modulating their function .

Comparison with Similar Compounds

N-ethyl-N-methyl-4-oxo-piperidinium can be compared with other piperidine derivatives such as:

This compound stands out due to its unique combination of ethyl and methyl groups, which confer specific chemical and biological properties that make it valuable in various research and industrial contexts .

Properties

IUPAC Name

1-ethyl-1-methylpiperidin-1-ium-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO/c1-3-9(2)6-4-8(10)5-7-9/h3-7H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATQXQCSMWRPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(=O)CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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